molecular formula C14H21F3O2Si B14503227 Methylbis[(2-methylbut-3-yn-2-yl)oxy](3,3,3-trifluoropropyl)silane CAS No. 62972-17-2

Methylbis[(2-methylbut-3-yn-2-yl)oxy](3,3,3-trifluoropropyl)silane

Cat. No.: B14503227
CAS No.: 62972-17-2
M. Wt: 306.39 g/mol
InChI Key: DMDPEWNPPFMQBF-UHFFFAOYSA-N
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Description

Methylbis(2-methylbut-3-yn-2-yl)oxysilane is a specialized organosilicon compound It is characterized by the presence of a trifluoropropyl group and two 2-methylbut-3-yn-2-yloxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of Methylbis(2-methylbut-3-yn-2-yl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methylbis(2-methylbut-3-yn-2-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can yield silanes with different substituents.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Methylbis(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.

    Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methylbis(2-methylbut-3-yn-2-yl)oxysilane exerts its effects involves interactions with various molecular targets. The trifluoropropyl group can enhance the compound’s stability and reactivity, while the 2-methylbut-3-yn-2-yloxy groups provide sites for further chemical modifications. These interactions can influence the compound’s behavior in different environments and its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in its use as a protective group for acetylene.

    2-Methylbut-3-yn-2-ol: Shares the 2-methylbut-3-yn-2-yloxy group and is used in similar chemical reactions.

Uniqueness

Methylbis(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.

Properties

CAS No.

62972-17-2

Molecular Formula

C14H21F3O2Si

Molecular Weight

306.39 g/mol

IUPAC Name

methyl-bis(2-methylbut-3-yn-2-yloxy)-(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C14H21F3O2Si/c1-8-12(3,4)18-20(7,11-10-14(15,16)17)19-13(5,6)9-2/h1-2H,10-11H2,3-7H3

InChI Key

DMDPEWNPPFMQBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)O[Si](C)(CCC(F)(F)F)OC(C)(C)C#C

Origin of Product

United States

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